Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,5-a]pyridine core. Subsequent formylation and esterification steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The imidazo[1,5-a]pyridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products Formed
Oxidation: 3-carboxyimidazo[1,5-a]pyridine-1-carboxylate.
Reduction: 3-hydroxymethylimidazo[1,5-a]pyridine-1-carboxylate.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different substitution pattern.
3-formylimidazo[1,5-a]pyridine-1-carboxylic acid: Similar core structure but different functional groups.
Uniqueness
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multicomponent reactions that incorporate various reagents and conditions. Recent advancements in synthetic methodologies, including microwave-assisted techniques and metal-free processes, have improved yields and reduced reaction times. For instance, Cao et al. (2021) highlighted a one-pot synthesis method that efficiently produces imidazo[1,2-a]pyridines under mild conditions .
Anticancer Properties
Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against leukemia cells by inhibiting ribonucleotide reductase activity, leading to reduced cell proliferation and increased apoptosis .
Antibacterial Activity
The antibacterial properties of imidazo[1,5-a]pyridine derivatives have also been explored. A study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuropharmacological Effects
Research indicates that imidazo[1,5-a]pyridine derivatives may possess neuropharmacological effects. Some studies suggest potential anxiolytic and sedative properties, making them candidates for the treatment of anxiety disorders and insomnia. The pharmacological profile is attributed to their ability to modulate neurotransmitter systems in the brain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The presence of various substituents on the imidazole ring significantly affects its potency and selectivity against specific biological targets. For instance, variations in the carboxylate group can enhance solubility and bioavailability, while modifications at the nitrogen positions can improve receptor binding affinity.
Case Study 1: Anticancer Activity
In a recent study published in Cancer Letters, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through caspase activation .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .
Properties
IUPAC Name |
methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-2-3-5-12(7)8(6-13)11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECLEINWMZAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224323 | |
Record name | Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-95-0 | |
Record name | Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039356-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.